An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide
An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited publicly available experimental data, this guide also outlines a proposed synthesis protocol and discusses the expected spectroscopic characteristics based on analogous compounds. While specific biological activity for this compound is not yet documented, the known pharmacological relevance of the sulfonamide and pyridine moieties is explored.
Chemical Structure and Properties
5-Bromo-N-methylpyridine-3-sulfonamide is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and an N-methylsulfonamide group.
Chemical Structure:
Caption: Chemical structure of 5-Bromo-N-methylpyridine-3-sulfonamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 173999-19-4 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O₂S | [1] |
| Molecular Weight | 251.1 g/mol | [1] |
| SMILES | CNS(=O)(=O)C1=CC(=CN=C1)Br | |
| InChI Key | SNFZSCOGEYEYJG-UHFFFAOYSA-N | [1] |
Experimental Protocols
Proposed Synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide:
This proposed protocol is based on the general reaction of sulfonyl chlorides with primary amines.[3]
Reaction Scheme:
Caption: Proposed synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide.
Materials:
-
5-bromopyridine-3-sulfonyl chloride
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Methylamine (solution in a suitable solvent, e.g., THF or water)
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A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware for organic synthesis
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
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To the cooled solution, add the base (1.1 to 1.5 equivalents) to act as an acid scavenger.
-
Slowly add the methylamine solution (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion of the reaction, the mixture can be worked up by washing with water and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
The crude product can be purified by a suitable method such as recrystallization or column chromatography.
Expected Spectroscopic Data
Although experimental spectra for 5-Bromo-N-methylpyridine-3-sulfonamide are not available in the public domain, the expected key features can be predicted based on the analysis of similar sulfonamide and pyridine-containing compounds.[4][5][6][7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically in the range of 7.0-9.0 ppm).- A signal for the N-H proton of the sulfonamide group (can be broad and its chemical shift is solvent-dependent).- A signal for the N-methyl group (likely a doublet if coupled to the N-H proton, or a singlet, typically in the range of 2.5-3.5 ppm). |
| ¹³C NMR | - Carbon signals for the pyridine ring (typically in the range of 120-155 ppm).- A signal for the N-methyl carbon (typically in the range of 25-35 ppm).[8][10] |
| FT-IR (cm⁻¹) | - N-H stretching vibration of the sulfonamide group (around 3200-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively).[9]- C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region).- C-Br stretching vibration (typically below 800 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Isotopic peaks for bromine (M⁺ and M+2 in an approximate 1:1 ratio).- Fragmentation patterns characteristic of sulfonamides, such as the loss of SO₂. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for 5-Bromo-N-methylpyridine-3-sulfonamide. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11] The pyridine ring is also a common scaffold in many biologically active compounds.
Potential Areas of Investigation:
Given the structural motifs present in 5-Bromo-N-methylpyridine-3-sulfonamide, future research could explore its potential activity in several areas:
-
Enzyme Inhibition: Many sulfonamides are known to be enzyme inhibitors. Screening this compound against a panel of enzymes, such as kinases or carbonic anhydrases, could reveal potential therapeutic targets.
-
Antimicrobial Activity: The sulfonamide group is famously associated with antibacterial drugs. Testing this compound against various bacterial and fungal strains could determine any antimicrobial efficacy.
-
Anticancer Activity: Numerous pyridine and sulfonamide derivatives have demonstrated anticancer properties. Cell-based assays using various cancer cell lines could be employed to screen for any cytotoxic or anti-proliferative effects.
Workflow for Biological Screening:
Caption: A logical workflow for the biological evaluation of 5-Bromo-N-methylpyridine-3-sulfonamide.
This technical guide serves as a foundational resource for researchers interested in 5-Bromo-N-methylpyridine-3-sulfonamide. While there is a clear need for further experimental investigation to fully characterize this compound and elucidate its potential biological activities, the information provided herein offers a solid starting point for future studies.
References
- 1. 5-Bromo-N-methylpyridine-3-sulfonamide | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-N-propylpyridine-3-sulfonamide Research Chemical [benchchem.com]
